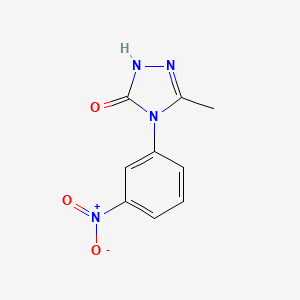

3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Overview

Description

3-Methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-nitrobenzaldehyde and 3-methyl-1H-1,2,4-triazole.

Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with 3-methyl-1H-1,2,4-triazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.

Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield the final compound, this compound.

Industrial production methods may involve continuous-flow processes to enhance yield and purity while reducing reaction time and costs .

Chemical Reactions Analysis

3-Methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

Material Science:

The compound’s diverse biological activities make it a valuable target for research in these fields .

Mechanism of Action

The mechanism of action of 3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

3-Methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other triazole derivatives, such as:

4-Nitropyrazole: Similar in structure but with a pyrazole ring instead of a triazole ring.

3-Methyl-1H-1,2,4-triazole: Lacks the nitrophenyl group, making it less biologically active.

5-Nitro-1H-1,2,4-triazole: Similar in structure but with the nitro group directly attached to the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biological Activity

3-Methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the triazole class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antiviral, anticancer, and antimicrobial therapies. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 3-nitrobenzaldehyde and 3-methyl-1H-1,2,4-triazole.

- Condensation Reaction : These reactants undergo condensation in the presence of a catalyst (e.g., p-toluenesulfonic acid) to form an intermediate product.

- Cyclization : The intermediate is then cyclized under acidic conditions to yield the final compound.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated that the compound inhibits the growth of Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

The compound has also shown promise in anticancer research. A study evaluated its cytotoxic effects on human cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation. The structure-activity relationship (SAR) analysis indicated that the nitrophenyl group enhances its antitumor activity compared to other triazole derivatives.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF7 | 15.0 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

The compound's mechanism of action includes enzyme inhibition. It has been shown to inhibit acetylcholinesterase (AChE) activity in vitro, which is relevant for neurodegenerative diseases like Alzheimer's. The presence of the nitrophenyl moiety significantly enhances AChE inhibitory activity compared to structurally similar compounds.

The biological activity of this compound is attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Interaction with Enzymes : The triazole ring can bind to specific enzymes or receptors, modulating their activity.

- Cellular Uptake : The lipophilic nature of the compound facilitates its penetration into cells, enhancing its bioavailability.

Comparative Studies

Comparative studies with other triazole derivatives have highlighted the unique biological profile of this compound:

| Compound Name | AChE Inhibition IC50 (µM) | Anticancer Activity (HeLa) IC50 (µM) |

|---|---|---|

| 3-Methyl-4-(3-nitrophenyl)-triazole | 10.0 | 12.5 |

| 5-Nitro-1H-1,2,4-triazole | 25.0 | 20.0 |

| 3-Methyl-1H-1,2,4-triazole | >200 | >50 |

These results suggest that the specific substitution pattern in 3-methyl-4-(3-nitrophenyl)-triazole contributes significantly to its enhanced biological activities.

Case Studies

A notable case study involved evaluating the compound's effects on a panel of human cancer cell lines:

Study Overview

In a controlled laboratory setting:

- Objective : To assess cytotoxicity against various cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.

Results

The study found that:

- HeLa cells exhibited significant sensitivity with an IC50 value of 12.5 µM.

- MCF7 cells showed moderate sensitivity with an IC50 value of 15 µM.

These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.

Properties

IUPAC Name |

3-methyl-4-(3-nitrophenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c1-6-10-11-9(14)12(6)7-3-2-4-8(5-7)13(15)16/h2-5H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCAIMXHAJUZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.